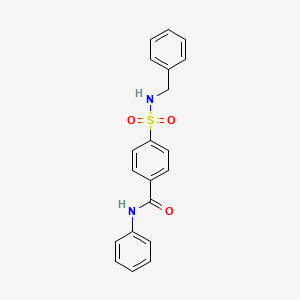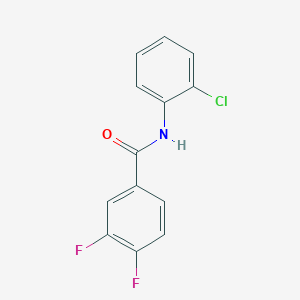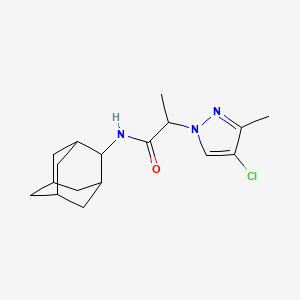![molecular formula C21H28N2O4S2 B4821063 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4821063.png)
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with additional substituents on the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The sulfonyl groups play a crucial role in its activity, as they can form strong interactions with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(5-methylfuran-2-yl)methyl]piperazine
- 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- Methanone, (4-methylphenyl)phenyl-
Uniqueness
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific substituents on the phenyl rings and the presence of two sulfonyl groupsCompared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-4-18(3)19-7-11-21(12-8-19)29(26,27)23-15-13-22(14-16-23)28(24,25)20-9-5-17(2)6-10-20/h5-12,18H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFICCAXKMBGRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chlorobenzylidene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4820983.png)
![1-benzyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4820997.png)
![(3-isopropoxyphenyl){1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B4821009.png)
![N-[(Z)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4821017.png)
![7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4821019.png)
![(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4821031.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4821042.png)

![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4821049.png)
![3-(4-chlorophenyl)-N~5~-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4821052.png)

![isopropyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4821070.png)
![1-[[5-(2,4-Dichlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride](/img/structure/B4821077.png)

